molecular formula C9H15ClN2O3 B12954003 (S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate

Cat. No.: B12954003
M. Wt: 234.68 g/mol
InChI Key: GBMUUBCKBMGYTG-JZGIKJSDSA-N
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Description

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea in ethanol, followed by recrystallization to obtain the desired product . The reaction conditions include refluxing the mixture for several hours and then evaporating the excess solvent to yield the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15ClN2O3

Molecular Weight

234.68 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH.H2O/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);1H;1H2/t8-;;/m0../s1

InChI Key

GBMUUBCKBMGYTG-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.O.Cl

Origin of Product

United States

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